N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide
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Description
N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of quinoline-based compounds that have been found to possess a wide range of biological activities.
Scientific Research Applications
- The compound’s structural features may contribute to its pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer effects .
- Thiophene derivatives serve as corrosion inhibitors in industrial chemistry and material science. Their ability to protect metals from corrosion makes them valuable in various applications, including coatings and surface treatments .
- The Gewald reaction, for example, produces aminothiophene derivatives by condensing sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Medicinal Chemistry and Drug Development
Corrosion Inhibition
Synthetic Strategies and Heterocyclization
Serotonin Antagonists and Alzheimer’s Treatment
properties
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c24-20(16-6-2-1-3-7-16)22-17-11-10-15-8-4-12-23(18(15)14-17)21(25)19-9-5-13-26-19/h5,9-11,13-14,16H,1-4,6-8,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPPPRPQUSTXOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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